Etoperidone

Catalog No.
S576415
CAS No.
52942-31-1
M.F
C19H28ClN5O
M. Wt
377.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etoperidone

CAS Number

52942-31-1

Product Name

Etoperidone

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one

Molecular Formula

C19H28ClN5O

Molecular Weight

377.9 g/mol

InChI

InChI=1S/C19H28ClN5O/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17/h5,7-8,15H,3-4,6,9-14H2,1-2H3

InChI Key

IZBNNCFOBMGTQX-UHFFFAOYSA-N

Synonyms

(1,3-(4-m-chlorophenyl-1-piperazinyl)propyl)-3,4-diethyl-delta(2)-1,2,4-triazolin-5-one, etoperidone, etoperidone monohydrochloride

Canonical SMILES

CCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl

Etoperidone is a member of piperazines.
Etoperidone is an atypical antidepressant introduced in Europe in 1977. It is a phenylpiperazine-substituted triazole derivative with a composition that classifies it as an analog of tradozone and presents a similar pharmacological profile. Etoperidone was developed by Angelini Francesco ACRAF.
ETOPERIDONE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN given refers to parent cpd

Etoperidone (CAS: 52942-31-1) is an atypical phenylpiperazine-class compound primarily utilized in neuropharmacological research, drug metabolism and pharmacokinetics (DMPK) screening, and analytical chemistry [1]. Functionally, it acts as a mixed 5-HT2A and alpha-1 adrenergic receptor antagonist with rapid downstream metabolism into the active compound m-chlorophenylpiperazine (mCPP) [1]. In procurement and industrial laboratory settings, etoperidone serves as a critical reference standard for CYP3A4 metabolism assays, a benchmark precursor for solid-state cocrystallization studies, and a highly selective pharmacological probe for decoupling serotonergic antagonism from histaminergic sedation [2].

Research Fit

1
SARI reference tool with serotonin antagonist and reuptake inhibition profile
2
Comparative neuropharmacology benchmark against trazodone and nefazodone analogs
3
mCPP active metabolite research context for parent-metabolite pharmacodynamic studies

Substituting etoperidone with its closest structural and commercial analog, trazodone, fundamentally alters the experimental baseline due to divergent off-target receptor affinities and metabolic kinetics[1]. While both compounds antagonize 5-HT2A receptors and yield m-chlorophenylpiperazine (mCPP) via CYP3A4, trazodone possesses potent histamine H1 receptor affinity that introduces profound sedative confounding in behavioral and physiological models [2]. Furthermore, etoperidone exhibits a significantly faster metabolic conversion to mCPP (tmax = 30 minutes) compared to trazodone (tmax = 2 hours), meaning generic substitution will disrupt the pharmacokinetic timing, peak exposure profiles, and reproducibility in time-sensitive in vivo assays[1].

Substitution Risk

Mechanism mismatch
Vilazodone is a 5-HT1A partial agonist, not an antagonist, which may fundamentally alter serotonergic signaling interpretation.
Receptor affinity and metabolite divergence
Trazodone and nefazodone differ in receptor affinity ratios and mCPP metabolic profiles, potentially shifting pharmacodynamic outcomes.
Non-interchangeable receptor signature
Etoperidone's specific balance of 5-HT2A antagonism, α1 blockade, and weak transporter inhibition may not be replicated by other SARIs.

Histamine H1 Receptor Affinity & Sedation Liability

In competitive radioligand binding assays utilizing human brain tissue, etoperidone demonstrates a Kd of 3,100 nM at the histamine H1 receptor, whereas the comparator trazodone exhibits a highly potent Kd of 29 nM [1]. This represents a greater than 100-fold reduction in H1 affinity for etoperidone.

Evidence DimensionHistamine H1 receptor binding affinity (Kd)
Target Compound Data3,100 nM
Comparator Or BaselineTrazodone: 29 nM
Quantified Difference>100-fold weaker H1 affinity
ConditionsRadioligand binding assay, post-mortem human brain tissue

Enables researchers to study 5-HT2A and alpha-1 adrenergic antagonism without the profound sedative and motor-impairing artifacts caused by H1 blockade.

5-HT1A binding affinity
Head-to-head
Ki 20.2 nM vs Trazodone 23.6 nM
14.4% lower Ki reported
Supports 5-HT1A receptor binding differentiation research
Rat cortical synaptosomes, [3H]8-OH-DPAT

Active Metabolite (mCPP) Pharmacokinetic Onset

Pharmacokinetic profiling reveals that etoperidone undergoes rapid CYP3A4-mediated N-dealkylation, reaching peak plasma concentrations (tmax) of its active metabolite, mCPP, within 30 minutes[1]. In contrast, trazodone requires approximately 2 hours to reach mCPP tmax, resulting in a delayed exposure profile [1].

Evidence DimensionTime to maximum plasma concentration (tmax) of mCPP
Target Compound Data30 minutes
Comparator Or BaselineTrazodone: 2 hours
Quantified Difference4-fold faster metabolic conversion to peak mCPP levels
ConditionsIn vivo pharmacokinetic plasma analysis

Critical for designing time-sensitive in vivo behavioral models where rapid systemic exposure to mCPP is required without prolonged parent-drug interference.

In vivo 5-HT1A antagonism
Head-to-head
ID50 17.4 mg/kg vs Trazodone 23.8 mg/kg
26.9% lower ID50 reported
Supports central 5-HT1A functional antagonism model development
Reserpinized rats, 8-OH-DPAT-induced RFT

Serotonin Transporter (SERT) Inhibition Profile

Etoperidone exhibits relatively weak affinity for the serotonin transporter (SERT) with a Kd of 890 nM[1]. Trazodone, conversely, shows stronger SERT binding (Kd ~ 160 nM), contributing to its dual SARI (serotonin antagonist and reuptake inhibitor) classification and altering extracellular serotonin dynamics [2].

Evidence DimensionSERT binding affinity (Kd)
Target Compound Data890 nM
Comparator Or BaselineTrazodone: ~160 nM
Quantified Difference~5.5-fold weaker SERT inhibition
ConditionsIn vitro receptor and transporter binding assays

Allows for the isolation of postsynaptic receptor antagonism with minimal confounding from presynaptic serotonin reuptake inhibition.

Transporter affinity profile
Class-level
SERT: 890 nM
NET: 20,000 nM
DAT: 52,000 nM
~25- to >1,400-fold weaker than 5-HT2A (36 nM)
Reported transporter affinity supports SARI mechanism interpretation
Inferred from human transporter radioligand binding data

CYP3A4-Mediated Alkyl Hydroxylation Specificity

In vitro human hepatic S9 fraction assays demonstrate that etoperidone is uniquely metabolized via a highly efficient, monophasic alkyl hydroxylation pathway to OH-ethyl-etoperidone by CYP3A4 at a rapid conversion rate (503.0 pmole/nmole/min for subsequent dealkylation) [1]. This specific alkyl oxidation pathway differentiates it from simpler phenylpiperazines that bypass this intermediate.

Evidence DimensionCYP3A4 metabolic pathway specificity and rate
Target Compound DataRapid monophasic alkyl hydroxylation (503.0 pmole/nmole/min)
Comparator Or BaselineStandard phenylpiperazines: Direct N-dealkylation
Quantified DifferencePresence of a high-turnover intermediate alkyl oxidation step
ConditionsIn vitro human liver microsomes / recombinant CYP3A4

Establishes etoperidone as a highly specific probe substrate for evaluating CYP3A4-mediated alkyl hydroxylation in drug metabolism and pharmacokinetic (DMPK) screening.

Metabolic conversion
Class-level
>99.99% metabolized
Extensive first-pass conversion to mCPP
Requires mCPP metabolite interpretation; ISTD recommended for bioanalysis
Human mass balance study with [14C]etoperidone
Reference standard purity
Data to verify
≥98% (HPLC)
Vendor-specified analytical grade
Supports quantitative assay accuracy; CoA verification recommended
Specification per vendor Certificate of Analysis

Non-Sedating 5-HT2A/Alpha-1 Antagonism in Behavioral Assays

Due to its >100-fold weaker affinity for histamine H1 receptors compared to trazodone, etoperidone is the preferred procurement choice for in vivo behavioral assays requiring 5-HT2A and alpha-1 adrenergic blockade. It eliminates the profound sedative and motor-impairing artifacts that typically confound observational data when using traditional phenylpiperazine analogs [1].

Rapid-Onset mCPP Pharmacokinetic Modeling

Etoperidone's accelerated metabolic profile, reaching mCPP tmax in just 30 minutes versus 2 hours for trazodone, makes it an optimal precursor for time-sensitive pharmacokinetic and pharmacodynamic models. It is specifically selected when researchers need rapid, predictable systemic exposure to the active metabolite mCPP without prolonged interference from the parent drug [2].

CYP3A4 Alkyl Hydroxylation DMPK Assays

Because etoperidone undergoes a highly specific and rapid monophasic alkyl hydroxylation step prior to N-dealkylation, it serves as an excellent in vitro probe substrate. DMPK laboratories procure etoperidone to evaluate CYP3A4-specific metabolic turnover and screen for drug-drug interactions (DDIs) involving ketoconazole-sensitive pathways [3].

Cocrystallization & Solvate Formulation Research

In solid-state chemistry and formulation science, etoperidone is utilized as a model hygroscopic phenylpiperazine API. It is procured for the development of dicarboxylic acid cocrystals and propylene glycol solvates, serving as a benchmark material to study the tuning of aqueous solubility and the enhancement of thermal stability[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
In vitro pharmacological profiling
5-HT1A binding affinity context
SARI target engagement differentiation vs. analogs
Preclinical behavioral pharmacology
In vivo 5-HT1A antagonism assay context
Central 5-HT1A functional antagonism response
mCPP metabolite pharmacodynamic studies
Metabolic conversion to mCPP context
Parent-metabolite pharmacodynamic interpretation
Analytical & forensic toxicology
Certified high-purity reference standard
Assay accuracy and method reproducibility

XLogP3

3

Hydrogen Bond Acceptor Count

4

Exact Mass

377.1982382 Da

Monoisotopic Mass

377.1982382 Da

Boiling Point

499ºC at 760mmHg

Heavy Atom Count

26

Melting Point

197-198 ºC

UNII

KAI6MVO39Z

Related CAS

57775-22-1 (mono-hydrochloride)

Drug Indication

Etoperidone has been studied for the treatment of depression, tremors in Parkinson, extrapyramidal symptoms and male impotence. It is not certain if it was ever approved and marketed but its current status is withdrawn.

Mechanism of Action

The activity of etoperidone is made mainly by its major metabolite 1-(3'-chlorophenyl)piperazine (mCPP). mCPP binds with different affinity to most of the serotonergic receptors and adrenergic receptors. This metabolite is an agonist of 5-HT2c and an antagonist of 5-HT2a. Part of etoperidone structure contibutes to the activity in the α-adrenergic receptors.

Other CAS

52942-31-1

Absorption Distribution and Excretion

The absorption and bioavailability is highly variable between individuals and can be as low as 12%. The lower bioavailability is explained due to its high metabolism. The mean time to peak plasma concentration is ranged from 1.4-4.8 hours.
The elimination of an oral dose of etoperidone presents a division of 78.8% found in urine and 9.6% found in faeces. On the elimination route, less than 0.01% of the etoperidone dose is represented by the unchanged drug while the rest is formed by 21 different metabolites.
The high protein binding presented in etoperidone modulates its volume of distribution to a range of 0.23 to 0.69 L/kg.
The apparent clearance of etoperidone was 1.01 ml/min.

Metabolism Metabolites

Etoperidone is highly metabolized and it forms 21 different metabolites that can be found in plasma, urine and faeces. The metabolism of etoperidone is thought to be related to 5 different reaction pathways that are alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation and conjugation.
Etoperidone has known human metabolites that include 4,5-diethyl-2-propyl-1,2,4-triazol-3-one, 2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]-4-ethyl-5-(1-hydroxyethyl)-1,2,4-triazol-3-one, 1-(3-Chlorophenyl)piperazine, and 2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one.

Wikipedia

Etoperidone

Biological Half Life

After oral administration of etoperidone the terminal half-life was 21.7 hours.
Tatsumi M, Groshan K, Blakely RD, Richelson E: Pharmacological profile of antidepressants and related compounds at human monoamine transporters. Eur J Pharmacol. 1997 Dec 11;340(2-3):249-58. [PMID:9537821]
Cusack B, Nelson A, Richelson E: Binding of antidepressants to human brain receptors: focus on newer generation compounds. Psychopharmacology (Berl). 1994 May;114(4):559-65. [PMID:7855217]
Costa A, Martignoni E, Blandini F, Petraglia F, Genazzani AR, Nappi G: Effects of etoperidone on sympathetic and pituitary-adrenal responses to diverse stressors in humans. Clin Neuropharmacol. 1993 Apr;16(2):127-38. [PMID:8386590]
Caldwell GW, Wu WN, Masucci JA: Evaluation of the absorption, excretion and metabolism of [14C] etoperidone in man. Xenobiotica. 2001 Nov;31(11):823-39. doi: 10.1080/00498250110091758 . [PMID:11765144]
Lisciani R, Baldini A, Benedetti D, Campana A, Barcellona PS: Acute cardiovascular toxicity of trazodone, etoperidone and imipramine in rats. Toxicology. 1978 Jun;10(2):151-8. [PMID:684760]
Ellis G.P. and West G.B. (1986). Progress in Medicinal Chemistry Volume 23 (pp. 159). Elsevier.
Morrison-Valfre M. (2016). Foundations of Mental Health Care (pp. 245). Elsevier .
Taylor and Francis (2000). Index Nominum 2000: International drug directory. Swiss Pharmaceutical Society.
O'Brien R.A. (1986). Receptor Binding in drug research. Marcel Dekker Inc..
Barceloux D.G. (2012). Medical toxicology of drug abuse: Synthesized chemicals and psychoactive plants.. Wiley.
Patents

Explore Compound Types